tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Overview
Description
tert-butyl N-[(1R)-1-cyanopropyl]carbamate is a chemical compound with the molecular formula C9H16N2O2. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a cyanopropyl group, and a carbamate functional group.
Mechanism of Action
Mode of Action
Pharmacokinetics
As a carbamate derivative, it is expected to have good bioavailability due to its polar nature. .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[(1R)-1-cyanopropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with ®-1-cyanopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups.
Substitution: The carbamate group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1R)-1-cyanopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology
The compound has applications in biological research, where it is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it useful in various assays .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[(1R)-1-cyanopropyl]carbamate include:
- tert-butyl carbamate
- ®-1-cyanopropylamine
- tert-butyl N-[(1S)-1-cyanopropyl]carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyanopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRSLDLTFGBKDH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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